molecular formula C9H16FNO2 B1439306 (R)-1-Boc-3-fluoropyrrolidine CAS No. 876617-25-3

(R)-1-Boc-3-fluoropyrrolidine

Cat. No.: B1439306
CAS No.: 876617-25-3
M. Wt: 189.23 g/mol
InChI Key: SUECTKVSIDXQQE-SSDOTTSWSA-N
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Description

®-1-Boc-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a fluorine atom at the third position of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-fluoropyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-fluoropyrrolidine.

    Protection Step: The nitrogen atom of ®-3-fluoropyrrolidine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain ®-1-Boc-3-fluoropyrrolidine in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-Boc-3-fluoropyrrolidine can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-3-fluoropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.

    Deprotection Reactions: The primary product is ®-3-fluoropyrrolidine after Boc removal.

Scientific Research Applications

®-1-Boc-3-fluoropyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the development of fluorinated analogs of biologically active molecules to study their pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-fluoropyrrolidine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The fluorine atom can influence the electronic properties and metabolic stability of the target molecules, thereby affecting their interaction with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

    ®-1-Boc-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    ®-1-Boc-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.

    ®-1-Boc-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: ®-1-Boc-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the reactivity and biological activity of the compound.

Properties

IUPAC Name

tert-butyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECTKVSIDXQQE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654395
Record name tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876617-25-3
Record name tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 876617-25-3
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Synthesis routes and methods I

Procedure details

A −70° C. solution of (R)-(−)-3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (5 g, 26.7 mmol) in anhydrous EtOAc (250 mL) was treated dropwise with DAST (4.6 mL, 1.3 equiv.) and stirred for 1.5 h. The reaction was allowed to warm to room temperature over a period of 3 h. The reaction mixture was poured into ice cold saturated aqueous sodium bicarbonate solution (300 mL). The EtOAc layer was separated and washed with additional saturated aqueous sodium bicarbonate solution (2×300 mL) and then with brine (300 mL). The organics were dried over anhydrous Na2SO4, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography (Hexanes to 1:9 EtOAc:Hexanes, gradient eluant) to yield 3-Fluoro-pyrrolidine-1-carboxylic acid tert-butyl ester as an oil (1.7 g).
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5 g
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250 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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